

# Molecular Weight and Formula Verification for Pyrazole-4-ol Compounds

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## Compound of Interest

*Compound Name:* 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL

*CAS No.:* 1466743-75-8

*Cat. No.:* B2612294

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## Executive Summary

The pyrazole-4-ol scaffold represents a unique challenge in small molecule characterization due to its amphoteric nature and rapid keto-enol tautomerism. Unlike stable rigid heterocycles, pyrazole-4-ols exist in a dynamic equilibrium between the aromatic 4-hydroxypyrazole (enol) and the non-aromatic pyrazolin-4-one (keto) forms. This structural fluidity often leads to confusing analytical data—split NMR peaks, unexpected fragmentation patterns in MS, and solubility-dependent behavior.

This guide provides a rigorous, self-validating workflow for verifying the molecular weight (MW) and formula of these compounds. It moves beyond basic analysis to address the specific physicochemical anomalies of the scaffold, ensuring compliance with rigorous scientific standards (e.g., ICH Q6A).

## The Structural Challenge: Tautomeric Equilibrium

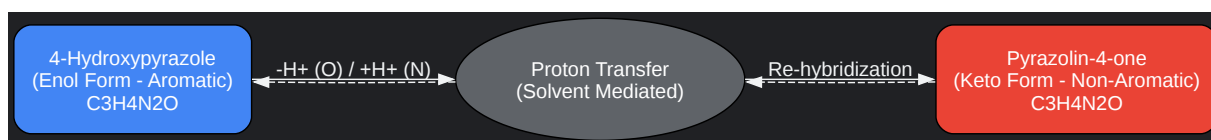
Before attempting verification, one must understand the "moving target." The 4-hydroxypyrazole core is not static.<sup>[1]</sup>

- Enol Form (Aromatic): Stabilized by the aromaticity of the pyrazole ring (6  $\pi$ -electrons). Dominant in polar hydrogen-bonding solvents (e.g., DMSO).
- Keto Form (Non-Aromatic): Disrupts ring aromaticity but is stabilized by the strong C=O bond. Often observed in non-polar solvents or solid-state crystal lattices.

Failure to account for this results in "phantom impurities"—peaks that are actually the same compound in a different tautomeric state.

## Visualization: Tautomeric Shift

The following diagram illustrates the proton transfer that defines this equilibrium.



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Figure 1: The dynamic equilibrium between the aromatic enol form and the non-aromatic keto form. Note that both forms possess the exact same molecular formula and weight.

## Primary Verification: High-Resolution Mass Spectrometry (HRMS)[2][3]

HRMS is the gold standard for formula confirmation. For pyrazole-4-ols, Electrospray Ionization (ESI) is the required method due to the compound's polarity.

## Theoretical vs. Experimental Parameters

The goal is to match the monoisotopic mass with an error margin of < 5 ppm.

Parameter	Specification	Causality / Rationale
Ionization Mode	ESI (+) and ESI (-)	Pyrazole-4-ols are amphoteric. The basic nitrogen accepts protons (Positive Mode), while the acidic 4-OH (if enol) or NH can deprotonate (Negative Mode).
Mass Accuracy	< 5 ppm	Required to unambiguously distinguish the target formula from potential isobaric impurities or oxidants.
Resolving Power	> 50,000 FWHM	Necessary to resolve the isotopic fine structure, particularly separating C peaks from potential sulfur/nitrogen interferences.

## Experimental Protocol: HRMS

- Sample Prep: Dissolve 0.1 mg of compound in 1 mL of MeOH:H<sub>2</sub>O (50:50) + 0.1% Formic Acid.
  - Note: Do not use high concentrations; pyrazoles can form non-covalent dimers at high concentrations, complicating spectra.
- Infusion: Direct infusion at 5-10 L/min is preferred over LC-MS for pure standard characterization to avoid chromatographic peak splitting due to tautomers.
- Data Acquisition: Acquire spectra in both polarities.
- Validation: Calculate the Ring Double Bond Equivalent (RDBE). For a simple pyrazole-4-ol ( ), the RDBE should be 3.0 (2 double bonds + 1 ring).

## Orthogonal Validation: NMR Spectroscopy

While HRMS confirms the formula, it cannot confirm the structure or the tautomeric state. NMR provides this specificity.

### Solvent Selection Strategy

The choice of solvent dictates which tautomer you observe.

- DMSO-d<sub>6</sub>: Strong H-bond acceptor. Usually stabilizes the enol form (OH signal visible).
- CDCl<sub>3</sub>: Non-polar. May show a mixture or favor the keto form, often leading to broad, exchange-averaged signals.

### Critical Chemical Shifts (Diagnostic Signals)

Nucleus	Signal Region (ppm)	Assignment	Verification Logic
C NMR	130 - 160 ppm	C-4 (Enol)	Typical aromatic C-OH shift.
C NMR	180 - 200 ppm	C-4 (Keto)	Distinctive carbonyl (C=O) shift. Absence of this peak confirms aromatic enol dominance.
H NMR	8.0 - 13.0 ppm	OH / NH	Broad singlets. D <sub>2</sub> O shake is mandatory to confirm these are exchangeable protons.
H NMR	7.0 - 8.0 ppm	C3-H / C5-H	Sharp singlets (or doublets if coupled). Integration must match core stoichiometry.

## Purity & Bulk Characterization

Verifying the formula on a single molecule level (MS/NMR) is insufficient if the bulk material is solvated or impure.

## Elemental Analysis (CHN)

Combustion analysis is the ultimate "truth" for bulk formula.

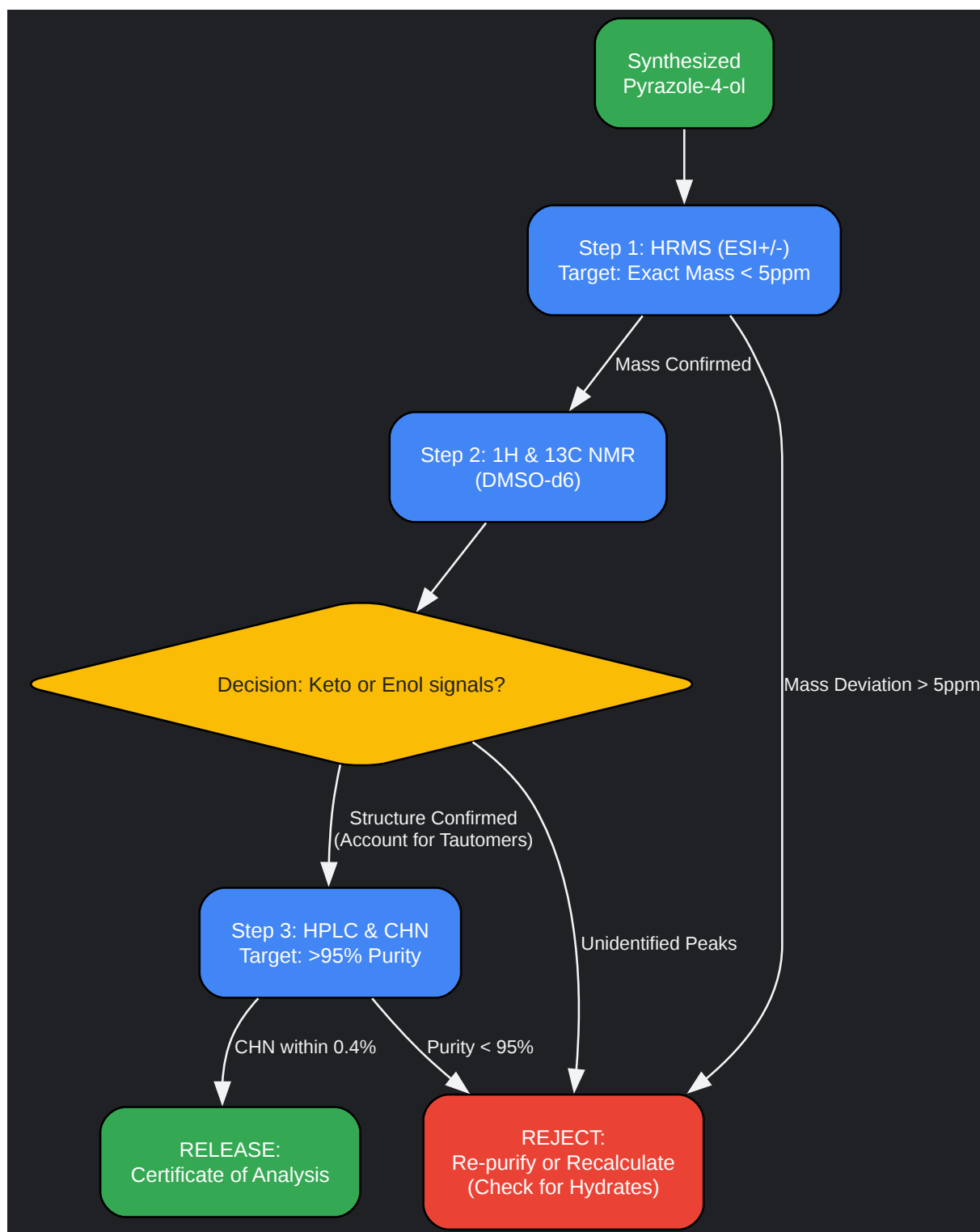
- Acceptance Criteria: Calculated vs. Found values must be within 0.4%.
- Common Failure Mode: Pyrazole-4-ols are hygroscopic. If Carbon is low but Hydrogen/Nitrogen ratios are correct, calculate for a hemi-hydrate ( ).

## HPLC Purity (with UV-Vis)

- Wavelength: Monitor at 254 nm (aromatic) and 210 nm (universal).
- Peak Shape: Tautomers can cause "saddle" peaks or peak tailing on C18 columns.
  - Fix: Use a buffered mobile phase (e.g., Ammonium Acetate pH 4.5) to lock the protonation state and collapse tautomers into a single sharp peak.

## Integrated Verification Workflow

This flowchart represents the decision logic for releasing a pyrazole-4-ol compound for biological testing.



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Figure 2: The logical decision matrix for analytical validation. Note the feedback loop at the Purity stage to account for potential hydrates.

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